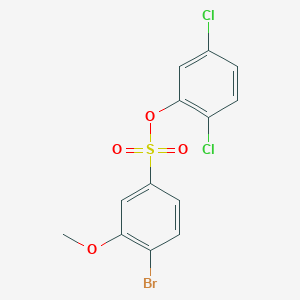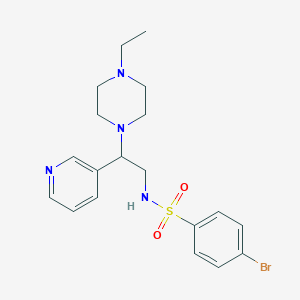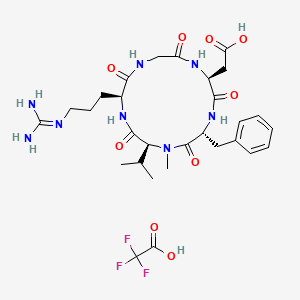
2-(3,3-Dimethyloxan-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3,3-Dimethyloxan-2-yl)acetic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the information might be under a different name or notation.
Molecular Structure Analysis
The molecular structure of “2-(3,3-Dimethyloxan-2-yl)acetic acid” can be represented by the InChI code: 1S/C9H16O3/c1-9(2)4-3-5-12-7(9)6-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) . This indicates that the compound has a molecular weight of 172.22 .Chemical Reactions Analysis
The specific chemical reactions involving “2-(3,3-Dimethyloxan-2-yl)acetic acid” are not well-documented in the available literature . It’s likely that it would participate in reactions similar to other carboxylic acids, such as esterification or reactions with bases.Scientific Research Applications
Synthesis and Characterization
Dimeric Bis[dicarboxylatotetraorganodistannoxanes] : The synthesis and structural characterization of organotin derivatives, highlighting their potential in materials science and biological applications. These compounds exhibit certain cytotoxicities for Hela cells in vitro, indicating their potential use in medical research (Wen et al., 2005).
Transition Metal Complexes with N,N,O Ligands : The study of manganese and rhenium complexes bearing ligands related to the target molecule showcases the reactivity of these ligands and their comparison with related compounds. Such research has implications for catalysis and enzyme model studies (Peters et al., 2009).
Monoanionic N,N,O‐Scorpionate Ligands and their Metal Complexes : This work provides a structural model complex for zinc enzymes such as thermolysin or carboxypeptidase, demonstrating the utility of these complexes in understanding enzyme mechanisms (Beck et al., 2001).
Chemical Synthesis and Reactivity
A Concise Asymmetric Synthesis : An efficient synthesis method for sex pheromones of pine sawflies, starting from (S)-malic acid. This showcases the application of related chemical pathways in synthesizing biologically active compounds (Huang et al., 2004).
Synthesis of Acetic Acid via Methanol Hydrocarboxylation : A novel route for acetic acid production from CO2, highlighting the environmental and synthetic importance of utilizing CO2 as a feedstock (Qian et al., 2016).
Biological Applications
- Novel Silver Complexes Targeting TrxR : The development of silver(I) complexes for antitumor activity, especially against small-cell lung carcinoma (SCLC), indicating potential therapeutic applications (Pellei et al., 2023).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3,3-dimethyloxan-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)4-3-5-12-7(9)6-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNMHWNWOFHPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethyloxan-2-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2810366.png)


![1-([1,1'-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride](/img/structure/B2810370.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2810371.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride](/img/structure/B2810373.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2810375.png)

![4-[6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2810381.png)
![2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide](/img/structure/B2810383.png)


